Technical Monograph: 5-Benzofuranmethanamine (CAS 37798-08-6)
Technical Monograph: 5-Benzofuranmethanamine (CAS 37798-08-6)
Functional Class: Heterocyclic Primary Amine / Pharmacophore Building Block Document Type: Technical Whitepaper Version: 2.0 (Scientific Review)
Executive Summary & Chemical Identity
5-Benzofuranmethanamine (CAS 37798-08-6), also identified as (1-benzofuran-5-yl)methanamine, represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike its indole analogues (which mimic tryptophan/serotonin), the benzofuran core offers altered hydrogen bonding potential (H-bond acceptor only at the heteroatom) and improved oxidative metabolic stability.
This amine serves primarily as a molecular tether , linking the lipophilic, aromatic benzofuran headgroup to polar effector domains in drug candidates targeting GPCRs (specifically 5-HT receptors) and kinase active sites.
Physicochemical Profile
The following data aggregates experimental and high-confidence predicted values essential for formulation and synthesis planning.
| Property | Value | Context/Notes |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | Fragment-like (Rule of 3 compliant) |
| Appearance | Viscous oil / Low-melting solid | Free base oxidizes in air; store under Ar. |
| Boiling Point | ~245–250 °C (Predicted) | Distillable only under high vacuum (<1 mmHg). |
| pKa (Conjugate Acid) | ~9.2 | Typical for benzylic primary amines. |
| logP | 1.4 – 1.6 | Moderate lipophilicity; good CNS penetration potential. |
| Storage Form | Hydrochloride Salt (CAS 1881330-95-5) | Hygroscopic powder; significantly more stable than free base. |
Synthetic Architecture
Route A: The Nitrile Reduction (High Throughput / Scale-Up)
This is the industry-standard route for gram-scale production. It utilizes 5-cyanobenzofuran as the precursor.
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Precursor: 5-Benzofurancarbonitrile (CAS 5510-18-9)
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Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF)
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Rationale: The nitrile group is robust and easily installed via Pd-catalyzed cyanation of 5-bromobenzofuran. Reduction to the amine is quantitative but requires strict anhydrous handling.
Route B: Reductive Amination (Divergent Synthesis)
Preferred when introducing isotopic labels (e.g., deuterium) or avoiding strong hydrides.
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Precursor: 5-Benzofurancarboxaldehyde
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Reagent: Hydroxylamine (to form oxime) followed by Zn/HCl or H₂/Pd-C reduction.
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Rationale: Milder conditions. Allows for the isolation of the oxime intermediate if purification is needed before the final reduction.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing 5-Benzofuranmethanamine from a halogenated precursor.
Figure 1: Divergent synthetic pathways to CAS 37798-08-6. The nitrile reduction (solid line) is preferred for yield.
Detailed Experimental Protocol
Objective: Synthesis of 5-Benzofuranmethanamine via Nitrile Reduction. Scale: 10 mmol input.
Materials
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5-Benzofurancarbonitrile (1.43 g, 10 mmol)
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LiAlH₄ (1.0 M in THF, 15 mL, 15 mmol)
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Anhydrous THF (50 mL)
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Rochelle's Salt (Potassium sodium tartrate) saturated solution.
Step-by-Step Methodology
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Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon. Why: LiAlH₄ is pyrophoric and deactivated by moisture.
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Reagent Charging: Charge the flask with anhydrous THF (30 mL) and cool to 0°C using an ice bath. Carefully add the LiAlH₄ solution via syringe.
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Substrate Addition: Dissolve 5-Benzofurancarbonitrile in the remaining THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 20 minutes. Control: Exothermic reaction; maintain internal temp <10°C.
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Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Heat to gentle reflux (66°C) for 3 hours. Monitor via TLC (System: 5% MeOH in DCM). The nitrile spot (Rf ~0.7) should disappear; the amine spot (Rf ~0.1, streaks) will appear.
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Quenching (Fieser Method): Cool back to 0°C. Carefully add:
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0.6 mL Water
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0.6 mL 15% NaOH
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1.8 mL Water
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Observation: A white granular precipitate (aluminum salts) will form.
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Workup: Add MgSO₄ to dry the organic phase. Filter through a Celite pad to remove the aluminum salts. Rinse the pad with Et₂O.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow oil.
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Salt Formation (Optional but Recommended): Dissolve the oil in minimal Et₂O and add 4M HCl in dioxane dropwise. Collect the white precipitate by filtration.
Medicinal Chemistry Applications
The 5-benzofuran moiety is a bioisostere of the 5-indole fragment found in serotonin (5-HT). However, the oxygen atom in the benzofuran ring acts as a weak H-bond acceptor, unlike the indole nitrogen which is a strong H-bond donor.
Key Therapeutic Areas[1][2]
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CNS Agents (Serotonergic Modulators): The (benzofuran-5-yl)methanamine scaffold positions the basic amine nitrogen at a distance from the aromatic ring that mimics the ethylamine side chain of tryptamines. This is crucial for binding to the aspartate residue in the orthosteric site of GPCRs (e.g., 5-HT2A, 5-HT2C).
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Kinase Inhibitors: Used as a solvent-exposed "tail" in ATP-competitive inhibitors. The amine can be coupled to a hinge-binding core (e.g., pyrimidine or quinazoline) to improve solubility and tune pKa.
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Anti-Arrhythmics: Structurally related to the core of Amiodarone, though Amiodarone uses a 2-butyl-3-benzofuroyl scaffold. The 5-substituted methanamine offers a vector to explore novel ion channel blockers.
Visualization: Pharmacophore Logic
This diagram illustrates how the molecule interacts within a theoretical binding pocket, contrasting it with Indole.
Figure 2: Pharmacophoric mapping of the 5-benzofuranmethanamine scaffold in GPCR binding.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the universal precautions for benzylic amines .
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Hazards:
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Skin/Eye Irritant: High pH (~11 in solution) causes chemical burns or severe irritation.
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Sensitizer: Benzylic amines can cause allergic contact dermatitis.
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Storage:
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Free Base: Store at -20°C under Argon. Air-sensitive (forms carbamates with CO₂ and oxidizes to imines).
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HCl Salt: Store at RT, desiccated.
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Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
